molecular formula C17H8F6N2O8 B050988 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane CAS No. 115873-09-1

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Cat. No.: B050988
CAS No.: 115873-09-1
M. Wt: 482.24 g/mol
InChI Key: HTFPTCABXGMXOB-UHFFFAOYSA-N
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Description

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a chemical compound with the molecular formula C17H8F6N2O8 and a molecular weight of 482.24 g/mol . This compound is known for its unique structure, which includes two nitrophenyl groups and a hexafluoropropane core. It is primarily used in research applications, particularly in the fields of chemistry and materials science.

Mechanism of Action

Target of Action

It is mentioned that this compound is a specialty product for proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known to be used in the synthesis of polyoxadiazole and polytriazole , indicating that it may interact with its targets by forming covalent bonds, leading to changes in their structure and function.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.

Preparation Methods

The synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane typically involves the nitration of bisphenol AF. One common method involves using bisphenol AF as a starting material, with 1,2-dichloroethane as a solvent and nitric acid as the nitrating agent under low-temperature conditions . This process is known for its simplicity and high yield. Industrial production methods may involve similar steps but are optimized for larger-scale production and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups under specific conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for facilitating these transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane include:

    Bisphenol AF: The precursor to the compound, used in similar applications but lacks the nitro and carboxylic acid functionalities.

    2,2-Bis(4-carboxyphenyl)hexafluoropropane: A related compound with carboxylic acid groups but without the nitro groups, making it less reactive in certain chemical transformations.

    2,2-Bis(4-nitrophenyl)hexafluoropropane: Similar in structure but lacks the carboxylic acid groups, limiting its applications in materials science.

The uniqueness of this compound lies in its combination of nitro and carboxylic acid groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPTCABXGMXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554646
Record name 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115873-09-1
Record name 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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